DL-Arabinose
Overview
Description
DL-Arabinose is a mixture of the diastereomers D-arabinose and L-arabinose . It is used in physicochemical studies to measure properties such as dielectric relaxation . It may also be used in chiral separation of sugars . Arabinose is an aldopentose – a monosaccharide containing five carbon atoms, and including an aldehyde (CHO) functional group .
Synthesis Analysis
This compound crystallizes as a stable racemic compound, which transforms quickly from its constituent enantiomers when in solution . The thermochemical behavior of sugars (D- and this compound, D- and DL-xylose, and D-mannose) and sugar alcohol (D- and DL-arabinitol) was investigated by TG and pyrolysis-gas chromatography with mass-selective detection (Py-GC/MSD). The temperature of pyrolysis was 500 and 550°C .
Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
This compound exhibits specific crystallization behavior . The solid-state landscapes of the chiral pairs of both xylose and arabinose have been investigated to determine whether racemic compounds or conglomerates are formed .
Physical and Chemical Properties Analysis
This compound is a white to off-white powder . It is soluble in water (50 mg/mL, clear, colorless) and is stored at room temperature . It has a molecular weight of 150.13 . This compound crystallizes as a stable racemic compound .
Scientific Research Applications
Regulation of Gene Activity
Research on the L-arabinose operon in Escherichia coli has revealed DL-Arabinose's role in the positive regulation of gene activity. The studies highlight the mechanisms by which regulatory proteins change their DNA-binding properties in response to arabinose, showcasing the compound's importance in genetic regulation and its potential in genetic engineering applications (Schleif, 2000).
Fungal Metabolism
This compound is a significant component of plant polysaccharides like hemicellulose and pectin. Fungi produce enzymes that release this compound from plant polymers, highlighting its role in the degradation of plant biomass. This has implications for research into renewable energy sources and the development of biofuels, where this compound can serve as a substrate for producing valuable bioproducts (Seiboth & Metz, 2011).
Plant Cell Wall Biosynthesis
In plants, this compound is involved in the biosynthesis of cell wall components such as pectic arabinan and arabinoxylan. Understanding the metabolism of this compound in plants can provide insights into plant growth and development, with potential applications in agriculture and horticulture (Kotake et al., 2016).
Enzymatic Production and Application
This compound is used in the enzymatic production of rare sugars like D-tagatose, which has applications in the food and pharmaceutical industries due to its prebiotic and antidiabetic properties. Research into microbial L-arabinose isomerases, which can convert this compound to other sugars, is crucial for the biotechnological production of these valuable compounds (Xu et al., 2014).
Mechanism of Action
Target of Action
DL-Arabinose, a mixture of the diastereomers D-arabinose and L-arabinose , primarily targets the L-arabinose-binding periplasmic protein, the Arabinose operon regulatory protein, and Aldose 1-epimerase . These proteins are involved in the transport and catabolism of L-arabinose .
Mode of Action
This compound interacts with its targets by binding to them, thereby influencing their function . For instance, the Arabinose operon regulatory protein controls the expression of at least six genes involved in the transport and catabolism of L-arabinose . Furthermore, this compound can trigger its own uptake via the induction of GAL2 expression .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the metabolism of L-arabinose, which is used as a sole carbon and energy source by certain strains . Additionally, this compound is part of the tagatose-6-phosphate pathway, bypassing fructose 1,6-diphosphate, a regulatory intermediate for central carbon flux and growth rate .
Pharmacokinetics
It is known that this compound crystallizes as a stable racemic compound, which transforms quickly from its constituent enantiomers when in solution .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to suppress gluconeogenesis, thereby improving glucose homeostasis . In plants, L-arabinose is essential for normal development, and its reduction can cause a decrease in cell wall L-arabinose .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the crystallization behavior of this compound can be affected by the solvent used . Moreover, the presence of other sugars can impact the uptake and metabolism of this compound .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
DL-Arabinose interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme L-arabinose isomerase, which catalyzes the isomerization reaction between L-arabinose and L-ribulose . This interaction plays a crucial role in the biochemical reactions involving this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For example, in the presence of microbiota, L-arabinose induces a dramatic expansion of Enterobacteriaceae, thereby decreasing the microbiota diversity and causing more severe systemic infection .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, it was found that this compound crystallizes as a stable racemic compound, which transforms quickly from its constituent enantiomers when in solution . This transformation process is a key part of the molecular mechanism of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For example, it was found that this compound crystallizes as a stable racemic compound, which transforms quickly from its constituent enantiomers when in solution . This indicates the stability of this compound and its potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, dietary L-arabinose-induced gut dysbiosis exacerbates Salmonella infection outcome in mice
Metabolic Pathways
This compound is involved in various metabolic pathways. For example, it is a key component in the synthesis of phenylalanine in plants . It interacts with various enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. For instance, in plants, this compound is transported to the stroma and stromules of chloroplasts . This transport and distribution can affect its localization or accumulation within cells.
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. For instance, in plants, this compound localizes to the stroma and stromules of chloroplasts . This localization can be influenced by various factors, including targeting signals or post-translational modifications.
Properties
IUPAC Name |
2,3,4,5-tetrahydroxypentanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333192 | |
Record name | dl-Xylose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish-white solid; [Merck Index] Light brown powder; [MSDSonline] | |
Record name | Pectin | |
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Solubility |
DISSOLVES IN 20 PARTS OF WATER, Insol in alcohol or dil alcohol, org solvents, Almost completely soluble in 20 parts water; dissolves more readily in water, if first moistened with alcohol, glycerol or sugar syrup, or if first mixed with 3 or more pars of sucrose | |
Record name | PECTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1917 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
IN WIDE VARIETY OF TRIALS (SWINE, CHICKENS, RABBITS, RATS & MAN) ORAL PECTIN HAD EITHER NO EFFECT OR INCR PLASMA CHOLESTEROL IN ABSENCE OF DIETARY CHOLESTEROL, BUT EFFECTIVELY LOWERED PLASMA CHOLESTEROL...IN PRESENCE OF EXOGENOUS CHOLESTEROL BY DECR CHOLESTROL ABSORPTION FROM INTESTINAL TRACT. | |
Record name | PECTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1917 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Coarse or fine powder, yellowish white | |
CAS No. |
58-86-6, 1114-34-7, 609-06-3, 5328-37-0, 147-81-9, 1949-78-6, 9000-69-5, 25990-60-7, 41247-05-6, 20235-19-2 | |
Record name | xylose | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122762 | |
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Record name | D-Lyxose | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224430 | |
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Record name | L-xylose | |
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Record name | L-arabinose | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1941 | |
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Record name | Arabinose | |
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Record name | L-Lyxose | |
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Record name | Pectin | |
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Record name | dl-Xylose | |
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Record name | Arabinose | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Pectin | |
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Record name | DL-xylose | |
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Record name | L-lyxose | |
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Record name | DL-arabinose | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Xylose | |
Source | European Chemicals Agency (ECHA) | |
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Record name | PECTIN | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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